REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[C:7]([Cl:13])=[C:6]([O:14][CH2:15][CH3:16])[CH:5]=1.[Sn](Cl)(Cl)(Cl)Cl>CO.Cl>[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:5]=[C:6]([O:14][CH2:15][CH3:16])[C:7]([Cl:13])=[C:8]([NH2:10])[CH:9]=1
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Name
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4-chloro-3-ethoxy-5-nitro-benzoic acid methyl ester
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Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)OCC)=O
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Name
|
|
Quantity
|
20 mL
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Type
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solvent
|
Smiles
|
CO
|
Name
|
tin chloride
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Quantity
|
2.92 g
|
Type
|
reactant
|
Smiles
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[Sn](Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the reaction mixture stirred at rt for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After the addition
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Type
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CUSTOM
|
Details
|
was removed
|
Type
|
CONCENTRATION
|
Details
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The solution was concentrated by evaporation under reduced pressure
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Type
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EXTRACTION
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Details
|
the solution extracted with ethyl acetate (3×100 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude material purified by recrystallization from dichloromethane yielding 0.88 g (100%) of the title compound
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
COC(C1=CC(=C(C(=C1)OCC)Cl)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |